molecular formula C7H4N6O5 B14155580 2,4-Dinitro-6-(tetrazol-1-yl)phenol CAS No. 206444-04-4

2,4-Dinitro-6-(tetrazol-1-yl)phenol

Cat. No.: B14155580
CAS No.: 206444-04-4
M. Wt: 252.14 g/mol
InChI Key: VPBHUWXWBDHQKB-UHFFFAOYSA-N
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Description

2,4-Dinitro-6-(tetrazol-1-yl)phenol is a compound that belongs to the class of nitrophenols and tetrazoles. It is known for its energetic properties and is used in various applications, particularly in the field of energetic materials. The compound consists of a phenol ring substituted with two nitro groups and a tetrazole ring, which contributes to its high energy content and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-6-(tetrazol-1-yl)phenol typically involves the nitration of a phenol derivative followed by the introduction of a tetrazole ring. One common method involves the nitration of 2,4-dinitrophenol using a mixture of nitric acid and sulfuric acid. The resulting 2,4-dinitrophenol is then reacted with sodium azide in the presence of a suitable catalyst to form the tetrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-6-(tetrazol-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dinitro-6-(tetrazol-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-6-(tetrazol-1-yl)phenol involves its ability to release a significant amount of energy upon decomposition. The nitro groups and tetrazole ring contribute to the compound’s high energy content. Upon activation, the compound undergoes rapid decomposition, releasing gases and heat. This property makes it useful in applications requiring high-energy materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitro-6-(tetrazol-1-yl)phenol is unique due to the presence of both nitro groups and a tetrazole ring, which contribute to its high energy content and reactivity. This combination makes it particularly useful in the field of energetic materials, where high energy release is required .

Properties

CAS No.

206444-04-4

Molecular Formula

C7H4N6O5

Molecular Weight

252.14 g/mol

IUPAC Name

2,4-dinitro-6-(tetrazol-1-yl)phenol

InChI

InChI=1S/C7H4N6O5/c14-7-5(11-3-8-9-10-11)1-4(12(15)16)2-6(7)13(17)18/h1-3,14H

InChI Key

VPBHUWXWBDHQKB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N2C=NN=N2)O)[N+](=O)[O-])[N+](=O)[O-]

solubility

30.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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